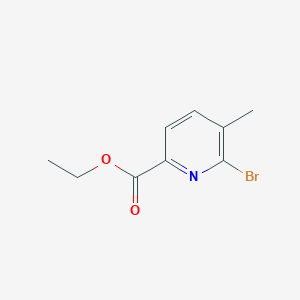

Ethyl 6-bromo-5-methylpicolinate

CAS No.: 1807149-82-1

Cat. No.: VC5352699

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.088

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807149-82-1 |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.088 |

| IUPAC Name | ethyl 6-bromo-5-methylpyridine-2-carboxylate |

| Standard InChI | InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-4-6(2)8(10)11-7/h4-5H,3H2,1-2H3 |

| Standard InChI Key | XDBUFRHHEUAYMY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC(=C(C=C1)C)Br |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

Ethyl 6-bromo-5-methylpicolinate belongs to the picolinic acid ester family. The pyridine core is functionalized with three substituents:

-

A bromine atom at the 6th position, enhancing electrophilic reactivity.

-

A methyl group at the 5th position, influencing steric and electronic properties.

-

An ethyl ester at the 2nd position, facilitating solubility in organic solvents .

The compound’s IUPAC name is ethyl 6-bromo-5-methylpyridine-2-carboxylate, and its SMILES representation is CCOC(=O)C1=NC(=C(C=C1)C)Br . X-ray crystallography of analogous bromopicolinates reveals planar pyridine rings with slight distortions due to substituent effects .

Physical and Chemical Data

| Property | Value |

|---|---|

| CAS No. | 1807149-82-1 |

| Molecular Weight | 244.088 g/mol |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Purity Specifications | ≥95% (typical commercial grade) |

| Storage Conditions | Cool, dry environment |

Solubility data remain unspecified in available literature, though its ester group suggests moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step process:

-

Bromination of 5-Methylpicolinic Acid: Electrophilic aromatic substitution introduces bromine at the 6th position using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.

-

Esterification: The carboxylic acid group at the 2nd position is converted to an ethyl ester via reaction with ethanol in the presence of a catalyst (e.g., sulfuric acid) .

Yields and reaction conditions are often optimized to minimize byproducts, such as di-brominated derivatives or ester hydrolysis products.

Quality Control

Spectroscopic techniques ensure purity and structural fidelity:

-

NMR Spectroscopy: Confirm substituent positions via characteristic shifts (e.g., deshielded pyridine protons near bromine).

-

IR Spectroscopy: Identify ester carbonyl stretches (~1,720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

-

Mass Spectrometry: Validate molecular weight through peaks at m/z 244 (M⁺) .

Applications in Scientific Research

Pharmaceutical Intermediate

Ethyl 6-bromo-5-methylpicolinate is a precursor in synthesizing bioactive molecules. For example, it is utilized in indole derivatives targeting epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors . These compounds show promise in oncology by regulating gene expression pathways .

Coordination Chemistry

The pyridine nitrogen and ester carbonyl groups act as ligands for metal ions. Analogous bromopicolinates form complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which are studied for catalytic and magnetic properties .

Agrochemical Development

Brominated pyridines are leveraged in pesticide design due to their bioactivity. The methyl and ester groups enhance lipid solubility, improving membrane permeability in target organisms .

Related Compounds and Derivatives

5-Bromopicolinic Acid

This analog lacks the ethyl ester group and serves as a ligand in metal-organic frameworks (MOFs). Its crystal structure (triclinic, P1̄ space group) reveals hydrogen-bonded dimers stabilized by water molecules .

Methyl-5-Bromo-6-Methylpicolinate

A methyl ester variant with similar reactivity, used in cross-coupling reactions for functionalized heterocycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume